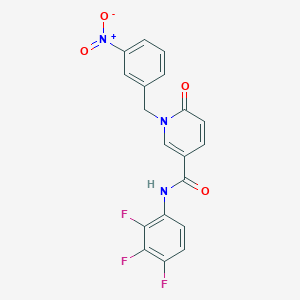
1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H12F3N3O4 and its molecular weight is 403.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide (CAS No. 899970-59-3) is a compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and potential anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a dihydropyridine core with a nitrobenzyl substituent and a trifluorophenyl group. The molecular formula is C19H12F3N3O4 with a molecular weight of 403.3 g/mol.
| Property | Value |
|---|---|
| CAS Number | 899970-59-3 |
| Molecular Formula | C₁₉H₁₂F₃N₃O₄ |
| Molecular Weight | 403.3 g/mol |
| Structure | Chemical Structure |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of related compounds within the dihydropyridine class. For instance, derivatives similar to this compound have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines including J774A.1 and THP-1 cells . This suggests that the compound may exert similar anti-inflammatory effects.
The proposed mechanism involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By blocking this pathway, the compound could reduce the production of inflammatory mediators and improve outcomes in models of acute lung injury (ALI) and sepsis .
Pharmacokinetics
Pharmacokinetic studies on similar compounds indicate favorable absorption and distribution characteristics. For example, one derivative demonstrated a half-life (T1/2) of approximately 11.8 hours and a bioavailability (F) of 36.3%, suggesting that modifications in the structure can enhance pharmacokinetic profiles .
Scientific Research Applications
Based on the search results, here's what is known about the compound 1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide:
Basic Information
- Name: this compound
- CAS Number: 899970-59-3
- Molecular Formula: C19H12F3N3O4
- Molecular Weight: 403.3
Structure and Chemical Properties
- It is a research compound.
- The Smiles notation for the compound is O=C(Nc1ccc(F)c(F)c1F)c1ccc(=O)n(Cc2cccc(N+[O-])c2)c1 .
Potential Applications
While the search results do not provide specific, detailed case studies or comprehensive data tables on the applications of this exact compound, they do point to research involving related compounds and structural motifs that suggest potential areas of interest:
- Pesticidal Agents: Research has been done on thienylpyridyl- and thioether-containing acetamides and their derivatives as pesticidal agents . The presence of a dihydropyridine core in the title compound might make it relevant in this field.
- Elastase Inhibitors: Some N-substituted-1H-benzimidazol-2-yl]thio]acetamides have been identified as elastase inhibitors with potential antiaging effects . The trifluorophenyl-carboxamide fragment could be relevant to this application.
- Antimycobacterial Agents: Dihydro-4-oxo compounds have demonstrated antimycobacterial activities . The title compound features a similar dihydro-oxo moiety.
- Antiviral Agents: Benzothiazolyl-pyridine hybrids have been explored as antiviral agents . The pyridine core could be relevant in this context.
- Drug Design: Bioisosteres, or structural mimics, are frequently used in drug design to modulate various properties of drug candidates . The compound may be of interest in the context of bioisosteres.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O4/c20-14-5-6-15(18(22)17(14)21)23-19(27)12-4-7-16(26)24(10-12)9-11-2-1-3-13(8-11)25(28)29/h1-8,10H,9H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYPRWCTEFYFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













